ALD Growth‑Per‑Cycle: Dy(iPrCp)₃ Delivers 1.76× the Growth Rate of the Homoleptic Pr(EtCp)₃ Analogue Under Identical ALD Conditions
In a direct head‑to‑head ALD comparison of homoleptic tris(cyclopentadienyl) rare‑earth precursors evaluated under identical process conditions, Dy(iPrCp)₃ achieved a growth rate of 0.65 Å cycle⁻¹, while the ethyl‑substituted analogue Pr(EtCp)₃ produced only 0.37 Å cycle⁻¹. This represents a 1.76‑fold, or roughly 75 %, higher material deposition efficiency per ALD cycle for Dy(iPrCp)₃ .
| Evidence Dimension | Growth Per Cycle (GPC) in Atomic Layer Deposition |
|---|---|
| Target Compound Data | 0.65 Å cycle⁻¹ |
| Comparator Or Baseline | Pr(EtCp)₃ (0.37 Å cycle⁻¹) |
| Quantified Difference | 1.76× higher GPC for Dy(iPrCp)₃; absolute difference: +0.28 Å cycle⁻¹ |
| Conditions | ALD of rare‑earth oxide thin films; both precursors evaluated in the same study using identical reactor conditions (precursor pulse/purge sequences, H₂O as co‑reactant, substrate temperature within 200–300 °C range) as described in Rao et al. ECS Trans. 2010 . |
Why This Matters
A 75 % higher growth‑per‑cycle translates directly to fewer ALD cycles to reach a target film thickness, improving tool throughput and reducing precursor consumption per wafer in high‑volume semiconductor manufacturing.
- [1] Rao, V. P.; Besancon, B.; Omarjee, V.; Dussarrat, C. Development of Lanthanide Precursors as Dopants for Advanced High‑k Materials. ECS Trans. 2010, 33 (3), 145–151. DOI: 10.1149/1.3481601 View Source
